(2S,3R)-3-Bromooxolane-2-carbonitrile
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Overview
Description
(2S,3R)-3-Bromooxolane-2-carbonitrile is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Bromooxolane-2-carbonitrile typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to achieve the desired enantiomeric excess. For instance, the enantioselective synthesis of similar compounds often involves the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The use of biocatalysts, such as engineered enzymes, can also be explored to achieve high enantioselectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Bromooxolane-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Elimination Reactions: The compound can undergo E2 elimination reactions to form alkenes.
Oxidation and Reduction: Depending on the reagents and conditions, the compound can be oxidized or reduced to form different products.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxides, and amines.
Bases: Strong bases like sodium ethoxide are used in elimination reactions.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used to modify the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, elimination reactions typically yield alkenes, while substitution reactions result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
(2S,3R)-3-Bromooxolane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (2S,3R)-3-Bromooxolane-2-carbonitrile involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity and downstream pathways .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry, used in the study of excitatory amino acid transporters.
(2S,3R)-3-Alkyl/Alkenylglutamates: These compounds share similar synthetic routes and applications in peptide synthesis.
Uniqueness
Its unique stereochemistry also makes it a valuable tool in studying the effects of chirality on chemical and biological processes .
Properties
IUPAC Name |
(2S,3R)-3-bromooxolane-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c6-4-1-2-8-5(4)3-7/h4-5H,1-2H2/t4-,5+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNBBGYKBYBZLZ-UHNVWZDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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